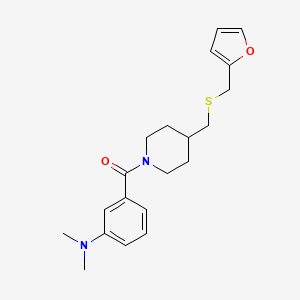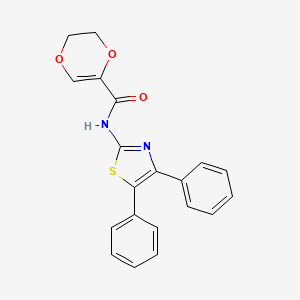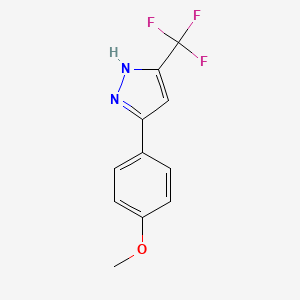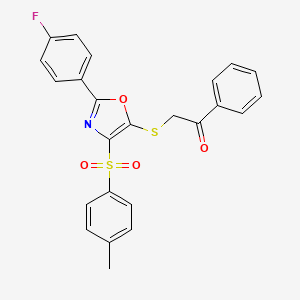
2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone” is an organic compound containing several functional groups including a ketone, an ether, a thioether, and aromatic rings . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple aromatic rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The ether and thioether groups might undergo substitution reactions, while the ketone could potentially be reduced or form a hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it would likely be relatively non-polar due to the presence of multiple aromatic rings .Scientific Research Applications
Material Science and Pharmaceuticals
Substituted thiophenes, including compounds structurally related to 2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone, have found extensive applications in both material science and pharmaceuticals. Thiophene-containing compounds exhibit a wide spectrum of biological activities, such as antibacterial, antifungal, and antiviral properties. They also have applications in material science, including use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (S. Nagaraju et al., 2018).
Anticonvulsant Activity
Studies have explored the anticonvulsant activity of compounds structurally similar to 2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone. The anticonvulsant activities of these compounds were evaluated using corazole-induced convulsions in rats. Results indicated that certain derivatives significantly increased the latent period of convulsion onset and reduced the duration of convulsions, highlighting their potential neuroprotective and membrane-stabilizing effects (O. A. Bihdan, 2019).
Antimicrobial Activity
Novel Schiff bases synthesized from derivatives structurally similar to the target compound have been shown to exhibit excellent antimicrobial activity. These compounds were synthesized using a multi-step reaction and tested for their in vitro antimicrobial activity, revealing promising results against a range of microbial strains. This suggests potential applications in the development of new antimicrobial agents (Divyaraj Puthran et al., 2019).
Electro-Optical Properties
Fluorene-based conjugated poly(arylene ethynylene)s, incorporating elements similar to the compound of interest, have been prepared and characterized for their electro-optical properties. These polymers exhibit promising optical and redox properties, indicating potential applications in polymer light-emitting diodes and other electronic devices (A. K. Palai et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S2/c1-16-7-13-20(14-8-16)32(28,29)23-24(31-15-21(27)17-5-3-2-4-6-17)30-22(26-23)18-9-11-19(25)12-10-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWSSYIFRMIDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)
![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863322.png)
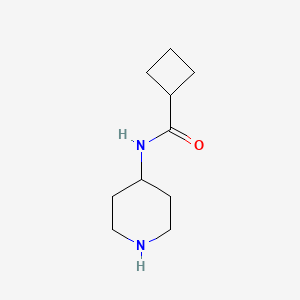
![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)
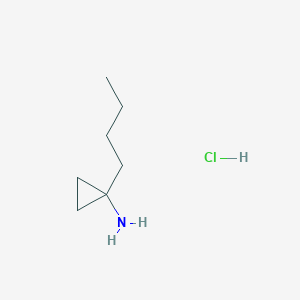
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)
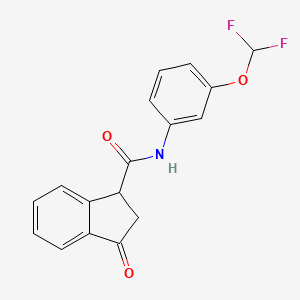
![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)
![6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2863334.png)
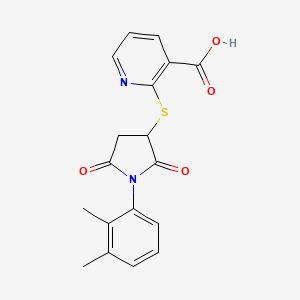
![5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2863338.png)
